![molecular formula C16H12BrN3O2 B15167751 3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide CAS No. 356093-48-6](/img/structure/B15167751.png)
3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a cyanophenyl group, and a methoxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzoic acid and 4-cyanobenzaldehyde.
Formation of Benzamide: The 3-bromo-4-methoxybenzoic acid is first converted to its corresponding benzamide by reacting with ammonia or an amine under suitable conditions.
Schiff Base Formation: The benzamide is then reacted with 4-cyanobenzaldehyde in the presence of a suitable catalyst to form the Schiff base, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 3-bromo-N-[(4-cyanophenyl)methylamino]-4-methoxybenzamide.
Substitution: Formation of 3-azido-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide.
科学的研究の応用
3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
類似化合物との比較
Similar Compounds
- 3-bromo-N-[(2,4-dimethoxyphenyl)methylideneamino]benzamide
- 3-bromo-N-(3-cyanophenyl)-4-methylbenzamide
Uniqueness
3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide is unique due to the presence of the 4-cyanophenyl group, which imparts distinct electronic properties and enhances its binding affinity to certain biological targets. This makes it a valuable compound for drug development and other scientific research applications.
特性
CAS番号 |
356093-48-6 |
|---|---|
分子式 |
C16H12BrN3O2 |
分子量 |
358.19 g/mol |
IUPAC名 |
3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C16H12BrN3O2/c1-22-15-7-6-13(8-14(15)17)16(21)20-19-10-12-4-2-11(9-18)3-5-12/h2-8,10H,1H3,(H,20,21) |
InChIキー |
ZHXDCPWWPFBLLG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


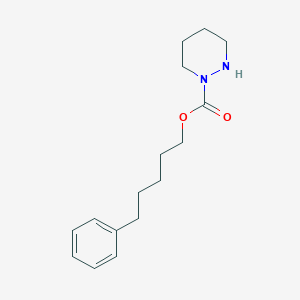
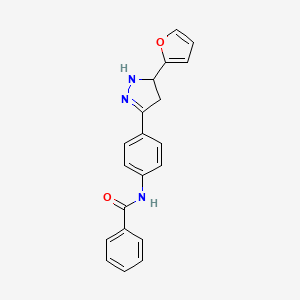
![(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B15167684.png)
![N-[1-(Difluoroamino)propyl]acetamide](/img/structure/B15167688.png)
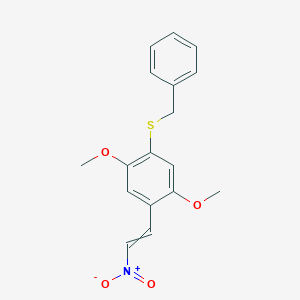
![3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B15167700.png)
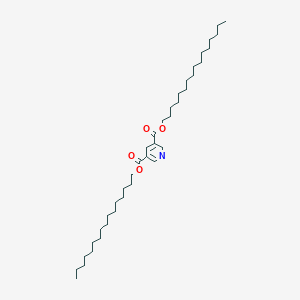
![6-Hydroxy-9-[2-methoxy-4-(pyrrolidine-1-carbonyl)phenyl]-3H-xanthen-3-one](/img/structure/B15167715.png)
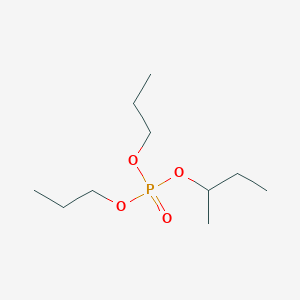
![2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-](/img/structure/B15167725.png)
![1-[2-(4-Fluorophenyl)ethyl]-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B15167727.png)
![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)
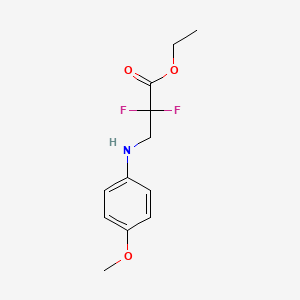
![Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15167752.png)
